molecular formula C9H9ClFNO B8031297 3-Chloro-N-ethyl-5-fluorobenzamide

3-Chloro-N-ethyl-5-fluorobenzamide

Cat. No.: B8031297
M. Wt: 201.62 g/mol
InChI Key: AFNYLOPFIRDBTR-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-5-fluorobenzamide (CAS: 1880759-03-4) is a halogenated benzamide derivative characterized by a chloro group at position 3, a fluorine atom at position 5, and an ethyl-substituted amide group. This compound is part of a broader class of benzamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

3-chloro-N-ethyl-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNYLOPFIRDBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-ethyl-5-fluorobenzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-ethyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other nucleophiles.

Scientific Research Applications

3-Chloro-N-ethyl-5-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-N-ethyl-5-fluorobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred properties of 3-Chloro-N-ethyl-5-fluorobenzamide and related compounds:

Compound Name CAS Number Substituents (Positions) Backbone Modifications Inferred Properties
This compound 1880759-03-4 Cl (3), F (5), N-ethylamide Benzamide Moderate lipophilicity, potential bioactivity
3-Chloro-4-ethoxy-5-fluorobenzamide 1017778-79-8 Cl (3), F (5), ethoxy (4) Benzamide Increased polarity due to ethoxy
N-(2-Chloro-6-fluorophenyl)-...benzamide (1a) Not provided Cl (2), F (6), isopropoxy, cyano Extended benzamide with enamide Enhanced steric hindrance
N-(3-Chloro-4-fluorophenyl)-...nitrobenzamide Not provided Cl (3), F (4), nitro, methyl Nitro-substituted benzamide High reactivity (nitro group)
5-Chloro-2-hydroxy-N-phenylbenzamide 789180-45-0 Cl (5), hydroxyl (2), N-phenylamide Benzamide Polar, H-bonding capability

Key Observations from Structural Analysis

Positional Effects of Halogens: The 3-Cl, 5-F arrangement in the target compound contrasts with analogues like 3-Chloro-4-ethoxy-5-fluorobenzamide (Cl at 3, F at 5, ethoxy at 4). In N-(3-Chloro-4-fluorophenyl)-...nitrobenzamide (Cl at 3, F at 4), the nitro group introduces electron-withdrawing effects, likely enhancing electrophilic reactivity .

Amide Substitution :

  • The N-ethylamide group in the target compound may improve metabolic stability compared to analogues with bulkier substituents (e.g., isopropoxy in 1a ).

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